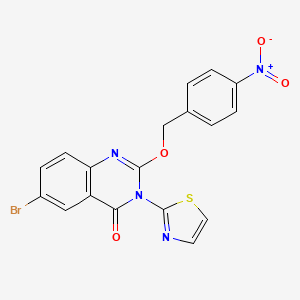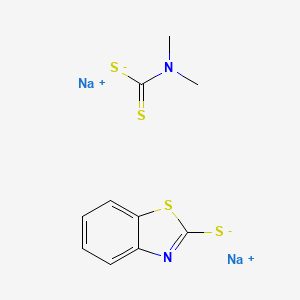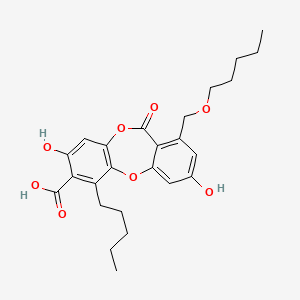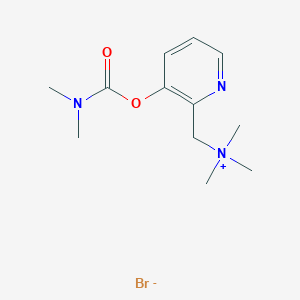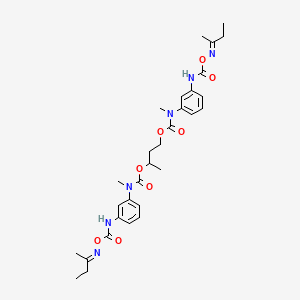
Carbamic acid, (methyl-3-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)phenyl)-, 1-methyl-1,3-propanediyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate is a complex organic compound with the molecular formula C30H40N6O8. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications .
準備方法
The synthesis of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate involves multiple steps. The primary synthetic route includes the reaction of 1-methylpropane-1,3-diol with 3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial production methods often involve large-scale reactors and continuous flow processes to maximize efficiency and output. Quality control measures are crucial to maintain the consistency and quality of the final product.
化学反応の分析
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
科学的研究の応用
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate can be compared with other similar compounds, such as:
1-Methylpropane-1,3-diyl bis[3-[[[[(tert-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate: This compound has a similar structure but with a tert-butylidene group instead of a sec-butylidene group.
1-Methylpropane-1,3-diyl bis[3-[[[[(isobutylidene)amino]oxy]carbonyl]amino]tolyl]carbamate: This compound features an isobutylidene group, leading to different chemical properties and reactivity.
The uniqueness of 1-Methylpropane-1,3-diyl bis[3-[[[[(sec-butylidene)amino]oxy]carbonyl]amino]tolyl]carbamate lies in its specific functional groups and the resulting chemical behavior, which can be tailored for various applications.
特性
CAS番号 |
65105-01-3 |
|---|---|
分子式 |
C30H40N6O8 |
分子量 |
612.7 g/mol |
IUPAC名 |
3-[[3-[[(E)-butan-2-ylideneamino]oxycarbonylamino]phenyl]-methylcarbamoyl]oxybutyl N-[3-[[(E)-butan-2-ylideneamino]oxycarbonylamino]phenyl]-N-methylcarbamate |
InChI |
InChI=1S/C30H40N6O8/c1-8-20(3)33-43-27(37)31-23-12-10-14-25(18-23)35(6)29(39)41-17-16-22(5)42-30(40)36(7)26-15-11-13-24(19-26)32-28(38)44-34-21(4)9-2/h10-15,18-19,22H,8-9,16-17H2,1-7H3,(H,31,37)(H,32,38)/b33-20+,34-21+ |
InChIキー |
WJSFTUMQEYGGJK-ZLINXINUSA-N |
異性体SMILES |
CC/C(=N/OC(=O)NC1=CC(=CC=C1)N(C)C(=O)OCCC(C)OC(=O)N(C)C2=CC=CC(=C2)NC(=O)O/N=C(\C)/CC)/C |
正規SMILES |
CCC(=NOC(=O)NC1=CC(=CC=C1)N(C)C(=O)OCCC(C)OC(=O)N(C)C2=CC=CC(=C2)NC(=O)ON=C(C)CC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tos(-3)[Tos(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl](/img/structure/B13772125.png)
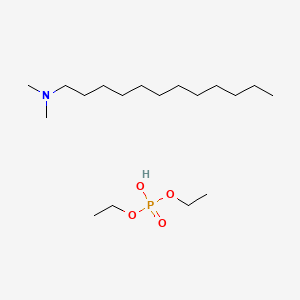
![methyl (1S,15R,16S,18R,19R,20S)-18-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8-tetraene-19-carboxylate](/img/structure/B13772137.png)
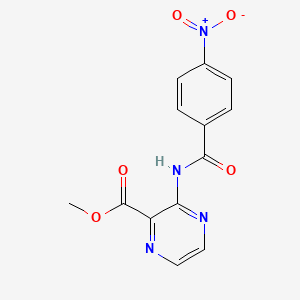
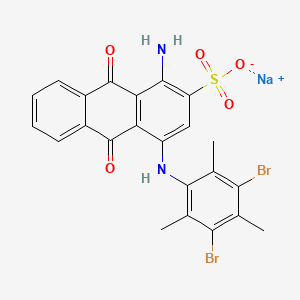
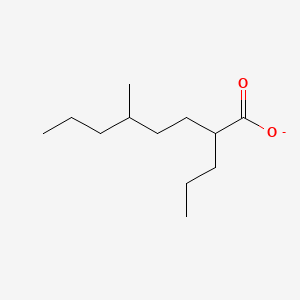
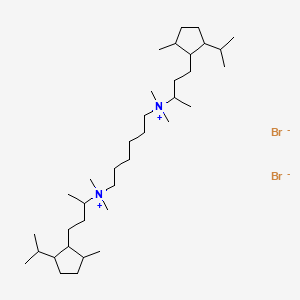

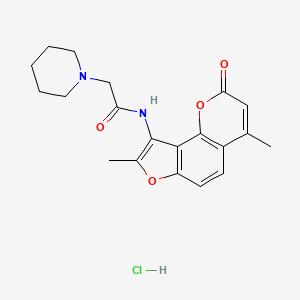
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
